molecular formula C22H20BrP B13835032 (1,3-Butadienyl)triphenylphosphonium bromide

(1,3-Butadienyl)triphenylphosphonium bromide

Cat. No.: B13835032
M. Wt: 395.3 g/mol
InChI Key: SSZVQMPGJGQLLP-SHGZZJJLSA-M
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Description

(1,3-Butadienyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrP and a molecular weight of 395.28 g/mol . This compound is characterized by the presence of a butadienyl group attached to a triphenylphosphonium moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Butadienyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-butadiene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(1,3-Butadienyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .

Scientific Research Applications

(1,3-Butadienyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Butadienyl)triphenylphosphonium bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Butadienyl)triphenylphosphonium bromide is unique due to its butadienyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

Molecular Formula

C22H20BrP

Molecular Weight

395.3 g/mol

IUPAC Name

[(1E)-buta-1,3-dienyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1/b19-3+;

InChI Key

SSZVQMPGJGQLLP-SHGZZJJLSA-M

Isomeric SMILES

C=C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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